molecular formula C12H11N3O2 B11971940 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide CAS No. 13803-15-1

2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide

Cat. No.: B11971940
CAS No.: 13803-15-1
M. Wt: 229.23 g/mol
InChI Key: OEXTZFFHFSVLLY-RIYZIHGNSA-N
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Description

2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide typically involves the reaction of 5-phenylfuran-2-carbaldehyde with hydrazinecarboxamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit bacterial growth by interfering with essential bacterial enzymes and pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may disrupt cell wall synthesis or protein function in bacteria .

Comparison with Similar Compounds

Similar compounds to 2-((5-Phenylfuran-2-yl)methylene)hydrazinecarboxamide include other furan derivatives such as:

    2-[(5-Nitro-2-furanyl)methylene]hydrazinecarboxamide: Known for its antimicrobial properties.

    (5-Phenylfuran-2-yl)methanamine derivatives: These compounds have been studied for their potential as human sirtuin 2 inhibitors, which are relevant in cancer and neurodegenerative diseases.

Properties

CAS No.

13803-15-1

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

[(E)-(5-phenylfuran-2-yl)methylideneamino]urea

InChI

InChI=1S/C12H11N3O2/c13-12(16)15-14-8-10-6-7-11(17-10)9-4-2-1-3-5-9/h1-8H,(H3,13,15,16)/b14-8+

InChI Key

OEXTZFFHFSVLLY-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)N

Origin of Product

United States

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